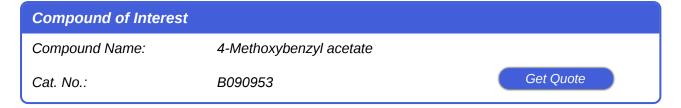


Spectroscopic Profile of 4-Methoxybenzyl Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxybenzyl acetate**, a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in various scientific endeavors.

Spectroscopic Data Summary

The empirical formula for **4-Methoxybenzyl acetate** is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for 4-Methoxybenzyl Acetate

Solvent: CDCl3, Frequency: 400 MHz



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.30	Doublet	8.6	2H	Ar-H (ortho to CH ₂ OAc)
6.89	Doublet	8.6	2H	Ar-H (ortho to OCH₃)
5.04	Singlet	-	2H	-CH ₂ -
3.81	Singlet	-	3H	-OCH₃
2.08	Singlet	-	3H	-C(O)CH₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxybenzyl Acetate

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment	
171.14	C=O (ester)	
159.78	Ar-C (para to CH ₂ OAc)	
130.27	Ar-C (ortho to CH ₂ OAc)	
128.18	Ar-C (ipso)	
114.08	Ar-C (ortho to OCH₃)	
66.26	-CH₂-	
55.41	-OCH₃	
21.21	-C(O)CH₃	

Table 3: Mass Spectrometry Data for 4-Methoxybenzyl Acetate



Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
121	100.0	[M-C ₂ H ₃ O ₂] ⁺ (loss of acetyl group)
180	41.0	[M] ⁺ (Molecular Ion)
120	38.3	[M-C ₂ H ₄ O ₂] ⁺
91	21.1	[C7H7]+ (Tropylium ion)
43	20.1	[C₂H₃O]+ (Acetyl cation)

Table 4: Infrared (IR) Spectroscopy Data for 4-

Methoxybenzyl Acetate

Wavenumber (cm ⁻¹)	Description of Vibration	
~3000-2850	C-H stretch (aromatic and aliphatic)	
~1735	C=O stretch (ester)	
~1610, 1510	C=C stretch (aromatic ring)	
~1240	C-O stretch (ester)	
~1170	C-O stretch (ether)	

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Methoxybenzyl acetate** (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer.



For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **4-Methoxybenzyl acetate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

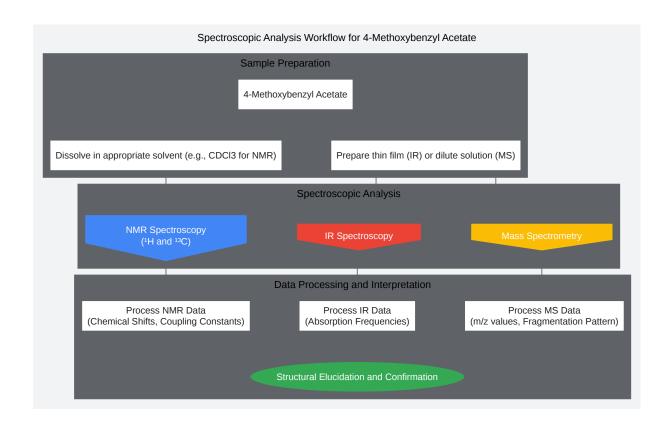
Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of neat **4-Methoxybenzyl acetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal. The sample is then scanned with infrared radiation over the range of approximately 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methoxybenzyl acetate**.





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Caption: A flowchart illustrating the key stages of spectroscopic analysis for **4-Methoxybenzyl acetate**.

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